N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a complex organic compound featuring a cyclopropanesulfonamide group attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.
Cyclopropanesulfonamide Formation: The final step involves the reaction of the substituted pyrazole with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its potential medicinal properties could be explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanesulfonamide group could play a role in binding to the active site of enzymes, while the pyrazole ring may interact with other parts of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide
Uniqueness
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c16-19(17,12-1-2-12)14-11-7-13-15(9-11)8-10-3-5-18-6-4-10/h7,9-10,12,14H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZOVQWVZGYAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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